2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Description
2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2 by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
Action Environment
It is known that the cellular environment, including the presence of other proteins and molecules, can affect the activity of the compound
Biochemical Analysis
Biochemical Properties
2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest . The modulation of cell signaling pathways, such as the inhibition of CDK2, leads to changes in gene expression that promote apoptotic pathways and inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 and prolonged effects on cell cycle regulation . Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as serum albumin may influence its distribution and localization within tissues. These interactions affect the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
11-[(2,5-dimethylphenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12(2)10-22-18(25)17-16(7-8-27-17)24-19(22)21-23(20(24)26)11-15-9-13(3)5-6-14(15)4/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARYKDWEFUDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC(C)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.